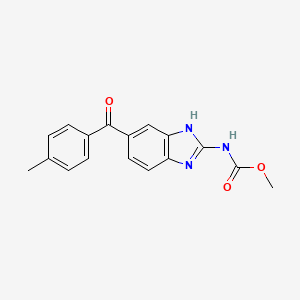

4-Methyl Mebendazole

描述

4-Methyl Mebendazole is a derivative of Mebendazole, a benzimidazole carbamate anthelmintic widely used to treat parasitic worm infestations. This compound is characterized by the addition of a methyl group at the fourth position of the benzimidazole ring, which may alter its pharmacological properties and efficacy.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl Mebendazole typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Introduction of Methyl Group: The methyl group is introduced at the fourth position of the benzimidazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Carbamoylation: The final step involves the carbamoylation of the benzimidazole derivative with methyl isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.

Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain high-purity this compound.

化学反应分析

Types of Reactions: 4-Methyl Mebendazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole compounds.

科学研究应用

4-Methyl Mebendazole has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various benzimidazole derivatives with potential pharmacological activities.

Biology: Studied for its effects on cellular processes and its potential as an antiparasitic agent.

Medicine: Investigated for its potential use in treating parasitic infections and as a repurposed drug for cancer therapy.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-Methyl Mebendazole involves:

Inhibition of Microtubule Polymerization: The compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disrupts the microtubule network essential for cell division and nutrient uptake in parasitic worms.

Induction of Apoptosis: In cancer cells, this compound induces apoptosis by disrupting microtubule dynamics and interfering with cell cycle progression.

相似化合物的比较

Mebendazole: The parent compound, widely used as an anthelmintic.

Albendazole: Another benzimidazole carbamate with similar antiparasitic properties.

Thiabendazole: A benzimidazole derivative used to treat parasitic infections.

Comparison:

4-Methyl Mebendazole vs. Mebendazole: The addition of the methyl group may enhance the compound’s efficacy and alter its pharmacokinetic properties.

This compound vs. Albendazole: Both compounds inhibit microtubule polymerization, but structural differences may lead to variations in their spectrum of activity and pharmacological profiles.

This compound vs. Thiabendazole: Thiabendazole has a broader spectrum of activity, but this compound may offer advantages in specific applications due to its unique structural features.

生物活性

4-Methyl Mebendazole (4-MMBZ) is a derivative of the well-known anthelmintic drug mebendazole (MBZ), which has garnered attention for its potential therapeutic applications beyond parasitic infections. This article provides a comprehensive overview of the biological activity of 4-MMBZ, focusing on its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

4-MMBZ shares structural similarities with MBZ, a benzimidazole compound, which primarily exerts its effects by inhibiting microtubule polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The mechanisms through which 4-MMBZ operates include:

- Tubulin Inhibition : Like MBZ, 4-MMBZ disrupts microtubule dynamics, leading to cell cycle arrest, particularly at the G2/M phase.

- Apoptosis Induction : It promotes mitochondrial cytochrome c release and activates caspases, leading to programmed cell death.

- Inhibition of Angiogenesis : 4-MMBZ has been shown to reduce vascular endothelial growth factor (VEGF) expression, thus inhibiting tumor angiogenesis.

Biological Activity in Cancer Models

Recent studies have highlighted the potential of 4-MMBZ in various cancer types. Below is a summary of findings from key research studies:

Case Studies and Clinical Trials

Several case studies and clinical trials have explored the efficacy of MBZ and its derivatives like 4-MMBZ:

- Glioblastoma Multiforme : A phase 1 study indicated that MBZ could extend survival rates significantly in patients with recurrent glioblastoma when administered at doses up to 4800 mg per day. Adverse effects included anemia and nausea but were manageable .

- Triple-Negative Breast Cancer : Research demonstrated that MBZ effectively reduces tumor size and prevents metastasis in TNBC models by targeting cancer stem cells .

- Ovarian Cancer : In vivo studies using patient-derived xenografts showed that treatment with 4-MMBZ significantly reduced tumor burden compared to control groups .

Comparative Efficacy

In comparison to other cancer treatments, 4-MMBZ has shown promising results:

- Efficacy Against Standard Chemotherapies : In some studies, 4-MMBZ demonstrated comparable or superior efficacy against specific cancer cell lines compared to conventional chemotherapeutics.

- Synergistic Effects : When combined with drugs like trametinib, 4-MMBZ enhanced apoptotic markers and reduced tumor growth more effectively than either drug alone .

属性

IUPAC Name |

methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYHZIFGXMQOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185451 | |

| Record name | 4-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31545-31-0 | |

| Record name | 4-Methyl mebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL MEBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA03C65A25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。